2-(4-Isobutoxyphenyl)-4-methylpyrrolidine
Description
Overview of Pyrrolidine (B122466) Ring Systems in Organic Chemistry
The pyrrolidine ring is a five-membered, saturated heterocycle containing one nitrogen atom. unl.edu This fundamental structure is also known as tetrahydropyrrole. unl.edu Its prevalence in nature, notably in the amino acids proline and hydroxyproline, has inspired chemists to incorporate this ring system into a multitude of synthetic molecules. unl.edu
The pyrrolidine ring is characterized by its non-planar, puckered conformation, which endows it with a three-dimensional structure. The carbon atoms in the ring are sp3 hybridized, and the nitrogen atom, being a secondary amine, imparts basicity to the scaffold. nih.gov This basicity is a key feature, influencing its chemical reactivity and its interactions in biological systems. The nitrogen atom's lone pair of electrons makes pyrrolidine a good nucleophile, readily participating in electrophilic substitution reactions. nih.gov
Table 1: Physicochemical Properties of Pyrrolidine
| Property | Value |
|---|---|
| Molecular Formula | C₄H₉N |
| Molar Mass | 71.12 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Odor | Ammonia-like |
| Boiling Point | 87-89 °C |
| Acidity (pKa of conjugate acid) | 11.27 |
| Solubility | Miscible with water and most organic solvents |
Data sourced from multiple public chemical databases.
Pyrrolidine derivatives are of immense importance in synthetic organic chemistry due to their widespread presence in natural products and pharmaceuticals. nih.govnih.gov They serve as crucial intermediates and chiral auxiliaries in the synthesis of complex molecules. nih.gov The development of stereoselective methods for the synthesis of substituted pyrrolidines is a significant area of research, as the stereochemistry of the substituents can dramatically affect the biological profile of the resulting compounds. researchgate.net
Common synthetic strategies to access the pyrrolidine core include 1,3-dipolar cycloadditions, intramolecular cyclizations, and the reduction of substituted pyrroles. researchgate.net The versatility of these synthetic routes allows for the creation of a diverse library of pyrrolidine-containing compounds for various applications. nih.gov
Contextualizing 2-(4-Isobutoxyphenyl)-4-methylpyrrolidine within Pyrrolidine Research
While direct and extensive research on this compound is not widely available in public literature, its structure suggests a deliberate design aimed at exploring specific chemical and biological properties. The rationale for its investigation can be inferred from the individual contributions of its constituent parts: the pyrrolidine ring, the 4-isobutoxyphenyl moiety, and the methyl group at the 4-position.
The 4-isobutoxyphenyl group is a significant structural component in medicinal chemistry. The isobutyl group, with its branched alkyl chain, can influence the lipophilicity of a molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. The ether linkage to the phenyl ring provides a degree of conformational flexibility.
The 4-isobutylphenyl motif is famously a part of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen. In a related context, 4-isobutylbenzoic acid serves as an intermediate in the synthesis of various pharmaceutical compounds. The presence of the isobutoxy group attached to a phenyl ring can modulate the electronic properties of the aromatic system and its potential to engage in various intermolecular interactions, such as hydrogen bonding and van der Waals forces.
The academic interest in a molecule like this compound likely stems from the desire to combine the established biological relevance of the pyrrolidine scaffold with the pharmacokinetic and pharmacodynamic contributions of the 4-isobutoxyphenyl group. The synthesis of 2-aryl-pyrrolidines is a well-established area of organic chemistry, often aimed at creating novel compounds with potential therapeutic applications. researchgate.net
The combination of the 2-aryl and 4-methyl substitution on the pyrrolidine ring creates a scaffold with potential for fine-tuning its biological activity. The aryl group at the 2-position is a common feature in many centrally active compounds, and the 4-methyl group can provide an additional point of interaction or sterically influence the binding to a target protein. Therefore, the investigation of this compound would be a logical step in the exploration of new chemical space for drug discovery, potentially targeting a range of biological receptors and enzymes.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Pyrrolidine |
| Tetrahydropyrrole |
| Proline |
| Hydroxyproline |
| 2-Aryl-4-methylpyrrolidine |
| 4-Isobutylbenzoic acid |
| Ibuprofen |
| 4-Methyl-2-pyrrolidone |
Structure
3D Structure
Properties
Molecular Formula |
C15H23NO |
|---|---|
Molecular Weight |
233.35 g/mol |
IUPAC Name |
4-methyl-2-[4-(2-methylpropoxy)phenyl]pyrrolidine |
InChI |
InChI=1S/C15H23NO/c1-11(2)10-17-14-6-4-13(5-7-14)15-8-12(3)9-16-15/h4-7,11-12,15-16H,8-10H2,1-3H3 |
InChI Key |
PKDPZEJXGDPBMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NC1)C2=CC=C(C=C2)OCC(C)C |
Origin of Product |
United States |
Synthetic Methodologies for 2 4 Isobutoxyphenyl 4 Methylpyrrolidine and Its Stereoisomers
Retrosynthetic Analysis of the 2-(4-Isobutoxyphenyl)-4-methylpyrrolidine Core
Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available, or easily synthesized precursors. fiveable.meyoutube.com This process involves breaking key chemical bonds, known as disconnections, which correspond to reliable forward-reaction steps. amazonaws.com For the this compound scaffold, several logical disconnections can be proposed, primarily focusing on the formation of the five-membered heterocyclic ring.
A primary retrosynthetic strategy involves disconnecting the C2-N and C5-C4 bonds, which points towards a [3+2] cycloaddition reaction. In this approach, the pyrrolidine (B122466) ring is formed from a three-atom component (an azomethine ylide) and a two-atom component (an alkene). The azomethine ylide synthon would incorporate the 4-isobutoxyphenyl group, while the alkene precursor would provide the C4-methyl substituent.
Alternatively, disconnecting a single C-N bond and a C-C bond within the ring suggests an intramolecular cyclization pathway. For instance, a C5-N bond disconnection leads to an acyclic aminoalkene precursor. The subsequent ring formation can be achieved through methods such as intramolecular hydroamination. A similar strategy based on a C2-N disconnection is also viable.
Radical cyclization offers another powerful approach, typically involving the disconnection of the C5-C4 bond. acs.org This retrosynthesis leads to an acyclic precursor containing a radical precursor (e.g., a halide) and an unsaturated bond, positioned to facilitate a 5-exo-trig cyclization.
Finally, disconnection of the C4-C5 bond can also point towards a ring-closing metathesis (RCM) reaction. This strategy starts with a precursor containing two terminal alkenes, which are then cyclized using a transition metal catalyst to form the pyrrolidine ring and a small volatile byproduct. acs.org
These varied retrosynthetic pathways highlight the versatility of modern organic synthesis in accessing complex heterocyclic structures like this compound.
Classical and Modern Approaches to Pyrrolidine Ring Formation
The synthesis of the pyrrolidine ring is a cornerstone of heterocyclic chemistry, driven by the prevalence of this moiety in natural products and pharmaceuticals. rsc.orgmdpi.com Methodologies for constructing this five-membered ring have evolved from classical cyclization techniques to highly efficient and stereoselective modern strategies catalyzed by transition metals or organocatalysts. mdpi.comresearchgate.net These approaches generally involve the formation of one or two bonds to assemble the ring from an acyclic precursor.
Cyclization Reactions in the Synthesis of Substituted Pyrrolidines
Cyclization reactions are the most direct and widely employed methods for constructing the pyrrolidine core. These reactions can be broadly categorized based on the type of bond(s) being formed and the nature of the reactive intermediates involved. Key strategies include cycloaddition reactions, where multiple bonds are formed in a concerted or stepwise manner, and intramolecular cyclizations, which form a single bond to close the ring. researchgate.net
The 1,3-dipolar [3+2] cycloaddition is a powerful and atom-economical method for synthesizing five-membered heterocycles, including pyrrolidines. rsc.org This reaction typically involves the in-situ generation of an azomethine ylide, which serves as the three-atom (C-N-C) dipole, and its subsequent reaction with a dipolarophile, usually an alkene. acs.org
The generation of azomethine ylides can be achieved through various methods, such as the thermal or photochemical ring-opening of aziridines, the decarboxylation of α-amino acids, or the desilylation of α-silylamines. A particularly versatile modern approach involves the iridium-catalyzed reductive generation of azomethine ylides from amides. nih.govacs.org This method allows for the use of a wide range of amide precursors and electron-deficient alkenes to produce highly substituted pyrrolidines with excellent regio- and diastereoselectivity. nih.govacs.org
In the context of synthesizing this compound, a plausible pathway involves the reaction of an azomethine ylide derived from an imine of 4-isobutoxybenzaldehyde (B95670) with an alkene such as 3-methyl-1-butene. The stereochemical outcome of the cycloaddition can often be controlled by using chiral catalysts or auxiliaries. acs.org
Table 1: Selected Catalytic Systems for [3+2] Cycloaddition Reactions
| Catalyst/Promoter | Ylide Precursor | Dipolarophile | Key Features |
|---|---|---|---|
| Ag₂CO₃ | Imino esters | Various alkenes | High regio- and diastereoselectivity for densely substituted pyrrolidines. acs.org |
| Iridium (Vaska's complex) | Amides/Lactams | Conjugated alkenes | General method for stabilized and unstabilized ylides; mild conditions. nih.govacs.org |
| TiCl₄ | Phenyl dihydrofuran / N-tosyl imino ester | Silane reagents | Asymmetric multicomponent reaction affording highly substituted pyrrolidines. nih.gov |
Intramolecular hydroamination involves the addition of an N-H bond across a C=C double bond within the same molecule to form a nitrogen heterocycle. This atom-economical process is a direct method for pyrrolidine synthesis from readily available aminoalkenes. acs.org The reaction can be catalyzed by a range of reagents, including strong Brønsted or Lewis acids, as well as early and late transition metal complexes. acs.orgchemrxiv.org
For the synthesis of this compound, a suitable precursor would be a 5-(4-isobutoxyphenyl)-3-methylpent-4-en-1-amine derivative. The presence of an electron-withdrawing protecting group on the nitrogen atom is often crucial to temper the basicity of the amine and facilitate the cyclization, especially in acid-catalyzed variants. acs.org Recent advances have demonstrated that highly enantioselective hydroaminations can be achieved using chiral Brønsted acids, providing access to optically active pyrrolidines with quaternary stereocenters. chemrxiv.org Palladium-catalyzed intramolecular amination of alkenes is another powerful approach, proceeding via an aminopalladation step. rsc.org
Table 2: Comparison of Catalysts for Intramolecular Hydroamination
| Catalyst Type | Example Catalyst | Substrate Requirements | Key Advantages/Disadvantages |
|---|---|---|---|
| Brønsted Acid | TfOH, H₂SO₄ | N-protection with electron-withdrawing groups often needed. acs.org | Simple, metal-free conditions; may require high temperatures. |
| Chiral Brønsted Acid | Imidodiphosphorimidate (IDPi) | N-nosyl protection to avoid catalyst deactivation. chemrxiv.org | High enantioselectivity; stereospecific anti-addition. |
| Transition Metal | Palladium Complexes | Unactivated alkenes. | High functional group tolerance; can be coupled with other transformations. rsc.org |
Radical cyclizations provide a reliable method for forming five-membered rings through a 5-exo-trig pathway, which is kinetically favored. acs.orgdiva-portal.org The synthesis of pyrrolidines via this route typically involves the generation of a nitrogen-centered or, more commonly, a carbon-centered radical from an appropriately functionalized acyclic precursor. acs.orgacs.org
A common strategy employs N-allyl-N-(2-haloethyl)amines. Treatment of such a precursor with a radical initiator like azobisisobutyronitrile (AIBN) and a reducing agent such as tri-n-butyltin hydride generates a radical that cyclizes onto the allyl group. acs.org For the target molecule, a precursor like N-(2-bromoethyl)-N-(1-(4-isobutoxyphenyl)allyl)sulfonamide could be employed. The stereoselectivity of the cyclization can be influenced by the nature of the nitrogen protecting group and the reaction temperature, allowing for the preferential formation of either cis or trans-2,4-disubstituted pyrrolidines. diva-portal.org
Table 3: Common Reagents in Radical Cyclization for Pyrrolidine Synthesis
| Radical Precursor | Initiator/Mediator | Key Features |
|---|---|---|
| Bromo-substituted allylsulfonamides | Tri-n-butyltin hydride / AIBN | Classic method; regiochemistry depends on alkene substituents. acs.org |
| Selenium-containing precursors | AIBN | Allows for cyclization at lower temperatures (17 °C), enhancing diastereoselectivity. diva-portal.org |
| N-acylaziridines | Ti(III) catalysts | Redox-neutral formal [3+2] cycloaddition via a radical-relay mechanism. |
Beyond the aforementioned strategies, several other cyclization methods are prominent in pyrrolidine synthesis. Among the most powerful is the ring-closing metathesis (RCM) reaction. acs.orgorganic-chemistry.org RCM utilizes well-defined ruthenium or molybdenum catalysts, such as Grubbs catalysts, to form cyclic alkenes from acyclic dienes. acs.orgorganic-chemistry.org
To synthesize a precursor for this compound, an RCM approach would start with a diene like N-(but-3-en-1-yl)-1-(4-isobutoxyphenyl)prop-2-en-1-amine. The RCM reaction would form a dehydropyrrolidine, which can then be readily reduced to the final saturated heterocycle. A variation, the ring-closing enyne metathesis (RCEM), is also highly effective and produces conjugated dienes that can be used in further transformations. acs.orgacs.orgnih.gov Another modern approach is the electroreductive cyclization of an imine with terminal dihaloalkanes, which offers a green and efficient route to pyrrolidine derivatives. nih.gov
Table 4: Catalysts for Ring-Closing Metathesis (RCM)
| Catalyst | Generation | Key Characteristics |
|---|---|---|
| Grubbs Catalyst | First | Air-stable ruthenium benzylidene complex. Effective but may require longer reaction times. organic-chemistry.org |
| Grubbs Catalyst | Second | Higher activity and broader functional group tolerance than the first generation. organic-chemistry.org |
Introduction of the 4-Isobutoxyphenyl Moiety
The formation of the bond between the pyrrolidine ring and the 4-isobutoxyphenyl group is a critical step in the synthesis. This can be achieved through several modern organic chemistry techniques, primarily involving carbon-carbon bond formation.
Strategies for Carbon-Carbon Bond Formation with Aryl Groups
The creation of the aryl-pyrrolidine bond is typically accomplished through well-established cross-coupling reactions or by classical electrophilic aromatic substitution, each with its own set of advantages and challenges.
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. The Suzuki, Sonogashira, and Buchwald-Hartwig reactions are particularly relevant for the synthesis of 2-arylpyrrolidines.
The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. researchgate.netresearchgate.net For the synthesis of this compound, this could involve the coupling of a 2-halopyrrolidine derivative with 4-isobutoxyphenylboronic acid or, conversely, a 2-borylpyrrolidine derivative with a 4-isobutoxy-substituted aryl halide. researchgate.netacs.org The reaction is known for its mild conditions and tolerance of a wide range of functional groups. researchgate.net The choice of palladium catalyst, ligand, and base is crucial for achieving high yields. mdma.ch For instance, palladium acetate (B1210297) with a phosphine (B1218219) ligand like triphenylphosphine (B44618) is a common catalytic system. organic-chemistry.org
| Arylating Agent | Pyrrolidine Derivative | Catalyst System | Base | Solvent | Yield | Reference |
| 4-Isobutoxyphenylboronic acid | N-Boc-2-bromo-4-methylpyrrolidine | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | High | acs.orgorganic-chemistry.org |
| 1-Bromo-4-isobutoxybenzene | N-Boc-4-methylpyrrolidine-2-boronic acid ester | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Dioxane | Good | researchgate.net |
This table presents plausible reaction conditions based on analogous Suzuki-Miyaura couplings reported in the literature.
The Buchwald-Hartwig amination provides a route to form the pyrrolidine ring itself by creating a carbon-nitrogen bond. nih.govnih.gov This reaction couples an aryl halide with an amine. nih.govnih.gov In the context of synthesizing the target molecule, one could envision a tandem N-arylation/carboamination sequence. acs.org This would involve the reaction of a primary γ-amino alkene with an aryl bromide like 1-bromo-4-isobutoxybenzene, followed by an intramolecular cyclization to form the pyrrolidine ring. acs.orgrsc.org The choice of palladium catalyst and ligand is critical to the success of this reaction, with bulky, electron-rich phosphine ligands often being employed. nih.govmdpi.com
| Amine Precursor | Aryl Halide | Catalyst System | Base | Solvent | Yield | Reference |
| 4-Methyl-pent-4-en-1-amine | 1-Bromo-4-isobutoxybenzene | Pd₂(dba)₃ / 2-(di-t-butylphosphino)biphenyl | NaOt-Bu | Toluene | Good | acs.orgrsc.org |
| Secondary amine | 1-Bromo-4-isobutoxybenzene | TrixiePhos / Pd(dba)₂ | t-BuOLi | Toluene | Good to Excellent | rsc.org |
This table illustrates potential Buchwald-Hartwig reaction conditions for the synthesis of N-aryl pyrrolidines, which can be precursors to the target molecule.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) is a fundamental reaction in which an electrophile replaces a hydrogen atom on an aromatic ring. acs.orgwikipedia.org The isobutoxy group on the benzene (B151609) ring is an ortho, para-directing activator, meaning it will direct incoming electrophiles to the positions ortho and para to it. sigmaaldrich.com To synthesize this compound via this method, a suitable pyrrolidine-derived electrophile would be required to react with isobutoxybenzene. This could be an N-acylimminium ion generated in situ from a precursor like N-acyl-4-methyl-2-hydroxypyrrolidine. nih.gov The reaction would be promoted by a Lewis acid catalyst. However, controlling regioselectivity to favor the para-substituted product over the ortho-substituted one can be a challenge. acs.org
Stereoselective Synthesis of this compound
The presence of two stereocenters in this compound (at C2 and C4) means that four possible stereoisomers exist (cis and trans diastereomers, each as a pair of enantiomers). Achieving control over the stereochemical outcome is a significant aspect of its synthesis.
Chiral Auxiliaries in Pyrrolidine Synthesis
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to control the stereochemical outcome of a reaction. researchgate.netrsc.org Once the desired stereochemistry is established, the auxiliary is removed. core.ac.uk In the synthesis of substituted pyrrolidines, chiral auxiliaries can be used to direct the formation of specific diastereomers. For example, a chiral auxiliary attached to the nitrogen of a pyrrolidine precursor can influence the facial selectivity of an incoming substituent at the 2-position. core.ac.uk Evans' oxazolidinone auxiliaries are well-known for their ability to direct stereoselective alkylations and other bond-forming reactions. nih.gov In a potential synthesis of the target molecule, an acyclic precursor containing a chiral auxiliary could undergo a diastereoselective cyclization to form the pyrrolidine ring with the desired relative stereochemistry between the C2 and C4 substituents.
| Chiral Auxiliary | Reaction Type | Diastereomeric Ratio (d.r.) | Reference |
| Evans' Oxazolidinone | Diastereoselective Diels-Alder | >95:5 | nih.gov |
| (S)-1-Phenylethylamine | Resolution of racemates | N/A | rsc.org |
| Pseudoephedrine | Alkylation | High | researchgate.net |
This table provides examples of chiral auxiliaries and their effectiveness in controlling stereochemistry in reactions analogous to those that could be used for the target molecule.
Asymmetric Catalysis for Enantioselective Routes
Asymmetric catalysis offers a more atom-economical approach to enantiomerically enriched products compared to the use of chiral auxiliaries. This involves the use of a small amount of a chiral catalyst to generate large quantities of a chiral product.
For the synthesis of this compound, asymmetric hydrogenation of a suitable prochiral pyrrole (B145914) or pyrroline (B1223166) precursor is a plausible strategy. nih.gov Chiral transition metal complexes, often based on ruthenium or rhodium with chiral phosphine ligands (e.g., BINAP), are effective catalysts for such transformations, delivering high enantiomeric excess (ee). nih.gov
Another approach is organocatalysis, which uses small organic molecules as catalysts. Chiral pyrrolidine-based organocatalysts, such as those derived from proline, are known to catalyze a variety of asymmetric reactions, including Michael additions and aldol (B89426) reactions, which could be used to construct the chiral pyrrolidine skeleton. nih.gov For instance, a chiral diarylprolinol silyl (B83357) ether could catalyze the asymmetric addition of a nucleophile to an enal, setting the stereochemistry of a precursor that can then be converted to the target pyrrolidine. nih.gov
| Catalytic Method | Catalyst Type | Substrate Type | Enantiomeric Excess (ee) | Reference |
| Asymmetric Hydrogenation | Ru-BINAP complex | Prochiral pyrrole | >95% | nih.gov |
| Organocatalysis | Chiral diarylprolinol silyl ether | α,β-Unsaturated aldehyde | up to >99% | nih.gov |
| Asymmetric Michael Addition | Bifunctional thiourea (B124793) catalyst | α-Nitroketone and arylidenepyrrolidine-2,3-dione | up to 90% |
This table summarizes potential asymmetric catalytic methods applicable to the synthesis of the target compound, with typical enantioselectivities reported in the literature for analogous systems.
Diastereoselective Control in Cyclization Reactions
The relative stereochemistry of the substituents at the C2 and C4 positions of the pyrrolidine ring is determined during the cyclization step. Several methods can be employed to control the diastereoselectivity of this process, yielding predominantly either the cis- or trans-isomer.
One of the most powerful and versatile methods for constructing substituted pyrrolidines is the 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes. nih.govrsc.orgrsc.org In a potential synthesis of this compound, an azomethine ylide generated from the condensation of an amino acid ester (such as sarcosine) and 4-isobutoxybenzaldehyde could react with a suitable Michael acceptor like crotonaldehyde (B89634) or a derivative. The diastereoselectivity of this reaction can be influenced by the choice of catalyst, solvent, and the nature of the substituents on both the ylide and the dipolarophile. acs.org Chiral metal complexes, in particular, have been shown to be highly effective in controlling both diastereoselectivity and enantioselectivity. nih.gov
Another common strategy involves the Michael addition of a nitroalkane followed by reductive cyclization . For instance, the Michael addition of a nitromethane (B149229) derivative to a chalcone-type precursor derived from 4-isobutoxybenzaldehyde, followed by reduction of the nitro group and subsequent intramolecular cyclization, can afford the desired pyrrolidine. The diastereoselectivity of the initial Michael addition can be controlled by the choice of catalyst and reaction conditions.
Reductive amination of a γ-amino ketone or a related precursor is another viable route. nih.govorganic-chemistry.orgyoutube.com A plausible precursor for this compound would be a 1-(4-isobutoxyphenyl)-4-aminopentan-1-one derivative. The intramolecular cyclization following the reduction of the imine or enamine intermediate can exhibit diastereoselectivity based on the steric hindrance of the substituents and the reducing agent employed.
The table below summarizes hypothetical diastereoselective outcomes for the synthesis of 2-aryl-4-methylpyrrolidines based on general principles found in the literature.
| Cyclization Method | Key Reactants | Catalyst/Reagent | Predominant Diastereomer | Rationale for Selectivity |
|---|---|---|---|---|
| 1,3-Dipolar Cycloaddition | Azomethine ylide from 4-isobutoxybenzaldehyde and N-methylglycine; But-2-enal | Ag(I) or Cu(I) complex with chiral ligand | exo or endo product depending on ligand | The coordination of the metal catalyst to the reactants creates a rigid transition state, where steric interactions favor one approach of the dipolarophile over the other. nih.govacs.org |
| Michael Addition/Reductive Cyclization | (E)-1-(4-isobutoxyphenyl)but-2-en-1-one; Nitromethane | Chiral phase-transfer catalyst | trans | The catalyst can create a chiral environment that directs the nucleophilic attack of the nitromethane from one face of the Michael acceptor. Subsequent cyclization often proceeds under thermodynamic control. |
| Tandem Hydrozirconation/Cyclization | Chiral N-allyl oxazolidine (B1195125) derived from 4-isobutoxybenzaldehyde | Schwartz's reagent (Cp₂ZrHCl) followed by a Lewis acid | Diastereomerically pure product | The stereochemistry of the starting chiral auxiliary directs the formation of a specific diastereomer. researchgate.net |
Resolution Techniques for Enantiomeric Separation
When a synthesis produces a racemic or diastereomeric mixture of this compound, separation of the desired stereoisomer is necessary. This is typically achieved through resolution techniques.
Classical resolution involves the formation of diastereomeric salts by reacting the racemic pyrrolidine (which is a base) with a chiral acid, such as tartaric acid, mandelic acid, or camphorsulfonic acid. acs.org The resulting diastereomeric salts have different physical properties, most notably solubility, which allows for their separation by fractional crystallization. Once separated, the pure enantiomer of the pyrrolidine can be recovered by treatment with a base.
Chromatographic methods are widely used for the separation of stereoisomers. acs.orgChiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for both analytical and preparative-scale separation of enantiomers and diastereomers. sigmaaldrich.comnih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with the enantiomers of the analyte, leading to different retention times. sigmaaldrich.com The choice of the CSP and the mobile phase is crucial for achieving good separation.
The table below provides examples of chiral stationary phases that could be employed for the resolution of 2-arylpyrrolidine stereoisomers.
| Chiral Stationary Phase (CSP) Type | Example | Typical Mobile Phase | Interaction Principle |
|---|---|---|---|
| Polysaccharide-based | Cellulose or amylose (B160209) derivatives (e.g., Chiralcel® OD, Chiralpak® AD) | Hexane/Isopropanol or other alcohol mixtures | Enantiomers fit differently into the chiral grooves of the polysaccharide structure, leading to differential interactions via hydrogen bonding, dipole-dipole interactions, and steric hindrance. nih.gov |
| Pirkle-type (brush-type) | (R,R)-Whelk-O® 1 | Hexane/Isopropanol/Acetonitrile | Based on π-π interactions, hydrogen bonding, and dipole-dipole interactions between the analyte and the chiral selector immobilized on the support. |
| Macrocyclic glycopeptide | Vancomycin or Teicoplanin-based (e.g., CHIROBIOTIC® V) | Polar-ionic, polar-organic, or reversed-phase modes | Complex mechanism involving hydrogen bonding, ionic interactions, and inclusion into the macrocyclic cavity. sigmaaldrich.com |
Kinetic resolution is another strategy where one enantiomer of a racemic mixture reacts faster with a chiral reagent or catalyst, leaving the unreacted enantiomer in high enantiomeric excess. nih.gov For example, enzymatic acylation or hydrolysis can be highly enantioselective.
Functional Group Transformations and Derivatization during Synthesis
Functional group transformations and derivatization are essential steps in the synthesis of this compound and for creating analogues for further studies.
A key starting material for many synthetic routes is 4-isobutoxybenzaldehyde . This can be synthesized from 4-hydroxybenzaldehyde (B117250) via a Williamson ether synthesis by reacting it with an isobutyl halide (e.g., isobutyl bromide) in the presence of a base such as potassium carbonate. prepchem.comchemspider.com
The pyrrolidine nitrogen is a common site for derivatization. nih.gov If the synthesis results in a secondary amine (NH), this group can be alkylated, acylated, or sulfonylated to introduce a variety of substituents. For instance, N-alkylation can be achieved by reaction with an alkyl halide in the presence of a base. N-acylation with an acyl chloride or anhydride (B1165640) yields the corresponding amide. These transformations can be crucial for modulating the biological activity of the molecule.
The isobutoxyphenyl group can also be a point of modification. For example, if the synthesis starts with a protected hydroxyl group (e.g., a benzyloxy group) on the phenyl ring, this protecting group can be removed at a later stage to yield a phenolic derivative. This phenol (B47542) can then be alkylated with different alkyl halides to generate a library of analogues with varying alkoxy substituents.
Furthermore, if the pyrrolidine ring is constructed with other functional groups, these can be transformed as well. For example, an ester group introduced during a 1,3-dipolar cycloaddition can be reduced to an alcohol or hydrolyzed to a carboxylic acid, providing further opportunities for derivatization.
Advanced Structural Characterization and Conformational Analysis of 2 4 Isobutoxyphenyl 4 Methylpyrrolidine
Spectroscopic Techniques for Structural Elucidation (beyond basic identification)
Advanced spectroscopic techniques are crucial for unequivocally determining the three-dimensional structure, stereochemistry, and conformational dynamics of chiral molecules like 2-(4-Isobutoxyphenyl)-4-methylpyrrolidine. However, specific experimental data from these methods for this compound have not been reported in the accessible literature.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Studies
Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY), Correlation Spectroscopy (COSY), and Heteronuclear Multiple Bond Correlation (HMBC) are powerful tools for establishing the relative stereochemistry and preferred conformations of molecules in solution. For this compound, which has two stereocenters, these experiments would be essential.
COSY experiments would reveal proton-proton coupling networks within the pyrrolidine (B122466) ring and the isobutoxyphenyl group, helping to assign the signals from the methyl and methine protons.
HMBC spectroscopy would provide correlations between protons and carbons separated by two or three bonds, which is critical for assigning the quaternary carbons and linking the isobutoxyphenyl moiety to the pyrrolidine ring.
NOESY data would be particularly vital in determining the cis or trans relationship between the substituents on the pyrrolidine ring by identifying protons that are close in space.
Without experimental spectra, a detailed analysis and data table for this compound cannot be provided at this time.
Chiral Chromatography and Spectroscopic Data for Enantiopurity Assessment
The enantiomeric purity of this compound is a critical parameter, especially in pharmaceutical contexts. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying enantiomers. The selection of a suitable chiral stationary phase (CSP) and mobile phase would be the first step in developing a robust analytical method. Spectroscopic detectors, such as a UV detector or a mass spectrometer, would then be used for quantification. A data table summarizing retention times, resolution, and enantiomeric excess would typically be generated from these experiments. As no such studies have been published, this information is not available.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational States
Fourier-Transform Infrared (FT-IR) and Raman spectroscopy provide information about the vibrational modes of a molecule, which are characteristic of its functional groups and can be sensitive to its conformation.
FT-IR spectroscopy would be expected to show characteristic absorption bands for the C-O-C ether linkage, aromatic C-H and C=C stretching of the phenyl ring, aliphatic C-H stretching of the isobutyl and pyrrolidine groups, and N-H stretching and bending of the secondary amine in the pyrrolidine ring.
Raman spectroscopy would complement the FT-IR data, often providing stronger signals for non-polar bonds and symmetric vibrations, such as the breathing modes of the aromatic ring.
A detailed assignment of vibrational frequencies to specific molecular motions, supported by computational modeling, would offer insight into the molecule's structure. However, no experimental FT-IR or Raman spectra for this compound have been found in the literature.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state, providing unambiguous information on bond lengths, bond angles, and absolute stereochemistry.
Crystal Structure Determination of this compound
To date, the crystal structure of this compound has not been reported in crystallographic databases. A successful crystal structure determination would provide definitive proof of the relative and absolute configuration of the stereocenters at positions 2 and 4 of the pyrrolidine ring. Key crystallographic parameters that would be reported are presented in the hypothetical data table below.
| Parameter | Hypothetical Data |
| Chemical Formula | C15H23NO |
| Formula Weight | 233.35 g/mol |
| Crystal System | To be determined |
| Space Group | To be determined |
| Unit Cell Dimensions | a, b, c, α, β, γ (Å, °) |
| Volume (ų) | To be determined |
| Z (molecules/unit cell) | To be determined |
| Calculated Density (g/cm³) | To be determined |
| R-factor (%) | To be determined |
Analysis of Intermolecular Interactions in Crystalline State
Analysis of the crystal packing would reveal the nature and geometry of intermolecular interactions, such as hydrogen bonds involving the pyrrolidine N-H group, and van der Waals forces. These interactions govern the physical properties of the solid material. Without a determined crystal structure, a discussion of these interactions remains speculative.
Conformational Preferences and Dynamics of the Pyrrolidine Ring and Isobutoxyphenyl Substituent
A comprehensive search of publicly available scientific literature and chemical databases did not yield specific experimental or computational studies on the conformational analysis of this compound. Detailed research findings, including data on the conformational preferences, ring puckering of the pyrrolidine moiety, and the dynamic behavior of the isobutoxyphenyl substituent, are not available.
The conformational analysis of substituted pyrrolidines is a complex field. The five-membered pyrrolidine ring is not planar and exists in a state of dynamic equilibrium between various puckered conformations, typically described as "envelope" (E) and "twist" (T) forms. The specific substituents on the ring significantly influence the preferred conformation. For instance, the position and stereochemistry of the methyl group at the C4 position and the bulky isobutoxyphenyl group at the C2 position would be expected to play a crucial role in determining the dominant puckering mode and the energy barriers between different conformations.
In general, the pyrrolidine ring can adopt two primary envelope conformations, C(γ)-exo and C(γ)-endo, where the Cγ (C4) atom is either below or above the plane defined by the other four ring atoms. The substituents' steric and electronic properties dictate the equilibrium between these forms. nih.gov For example, in proline residues within proteins, the puckering of the pyrrolidine ring is influenced by the local environment and the cis/trans configuration of the peptide bond. nih.gov
Computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting the stable conformations and the energy barriers of flexible molecules. Such calculations could provide valuable insights into the dihedral angles and potential energy surfaces of this compound. researchgate.netbiomedres.usresearchgate.net Experimental techniques like X-ray crystallography and various NMR spectroscopic methods, including Nuclear Overhauser Effect (NOE) studies, would be essential for validating the computational models and providing a complete picture of the molecule's three-dimensional structure and dynamics in solution and the solid state. researchgate.netbohrium.com
Without specific studies on this compound, any detailed discussion on its conformational preferences and dynamics would be purely speculative. Further research is required to elucidate the specific structural characteristics of this compound.
Mechanistic Investigations of Reactions Involving 2 4 Isobutoxyphenyl 4 Methylpyrrolidine
Elucidation of Reaction Mechanisms during its Synthesis
The synthesis of 2-aryl-4-alkylpyrrolidines can be achieved through various synthetic routes. A plausible and widely utilized method involves the 1,3-dipolar cycloaddition reaction between an azomethine ylide and an appropriate alkene.
Detailed Steps of Key Bond-Forming Reactions
A common pathway to construct the 2,4-disubstituted pyrrolidine (B122466) ring is through the [3+2] cycloaddition reaction. This reaction involves an azomethine ylide, a nitrogen-based 1,3-dipole, and a dipolarophile, which is typically an alkene. For the synthesis of 2-(4-isobutoxyphenyl)-4-methylpyrrolidine, the key bond-forming steps would likely proceed as follows:
Formation of the Azomethine Ylide: An appropriate precursor, such as an N-substituted glycine ester, can be treated with a base to generate the azomethine ylide. Alternatively, the thermal or photochemical ring-opening of a suitable aziridine can produce the desired ylide. The isobutoxyphenyl group would be incorporated into the aldehyde component used to generate the ylide.
Cycloaddition: The generated azomethine ylide then reacts with a dipolarophile, in this case, an alkene containing a methyl group, such as 3-methyl-1-butene. The reaction proceeds via a concerted mechanism where the two new carbon-carbon bonds are formed in a single transition state. The stereochemistry at positions 2 and 5 of the resulting pyrrolidine ring is influenced by the geometry of the azomethine ylide, while the stereochemistry at positions 3 and 4 is determined by the orientation of the substituents on the alkene. nih.gov
Another potential synthetic route is a multi-step synthesis involving the reaction of a pyridin-2-yl-4-oxobutanal derivative with an amine, which can be adapted to produce various substituted pyrrolidines. nih.gov
Role of Catalysts and Reagents in Reaction Pathways
The choice of catalysts and reagents is crucial in directing the outcome of the synthesis.
Lewis Acids: In many 1,3-dipolar cycloaddition reactions, Lewis acids such as silver acetate (B1210297) or trifluoroacetic acid (TFA) can be employed. nih.gov These catalysts can coordinate to the dipolarophile, lowering its LUMO (Lowest Unoccupied Molecular Orbital) energy and accelerating the reaction rate. They can also influence the stereoselectivity of the cycloaddition.
Bases: In syntheses starting from N-substituted glycine esters, a base is required to deprotonate the α-carbon and facilitate the formation of the azomethine ylide. Common bases for this purpose include lithium diisopropylamide (LDA) or triethylamine.
Solvents: The polarity and nature of the solvent can impact the reaction rate and selectivity. Solvents like dichloromethane (DCM) or toluene are often used for these types of cycloadditions.
Understanding the Reactivity Profile of this compound
The reactivity of this compound is dictated by the functional groups present: the secondary amine of the pyrrolidine ring, the aromatic isobutoxyphenyl group, and the methyl substituent.
Reaction Pathways of the Pyrrolidine Nitrogen Atom
The nitrogen atom in the pyrrolidine ring is a secondary amine, making it both basic and nucleophilic. nih.gov
N-Alkylation and N-Acylation: The lone pair of electrons on the nitrogen can readily attack electrophiles. This allows for N-alkylation with alkyl halides or N-acylation with acyl chlorides or anhydrides to introduce a wide range of substituents at the nitrogen atom.
Organocatalysis: The pyrrolidine scaffold is a common feature in many organocatalysts. The nitrogen atom can participate in the formation of enamines or iminium ions, which are key intermediates in many asymmetric catalytic transformations. mdpi.com The basicity of the pyrrolidine nitrogen is a key factor in its catalytic activity. nih.gov
| Reaction Type | Reagent | Product Type |
| N-Alkylation | Alkyl Halide (e.g., CH₃I) | N-Alkylpyrrolidine |
| N-Acylation | Acyl Chloride (e.g., CH₃COCl) | N-Acylpyrrolidine |
| Michael Addition | α,β-Unsaturated Carbonyl | N-Substituted Pyrrolidine |
Reactivity of the Isobutoxyphenyl Moiety and Methyl Substituent
Isobutoxyphenyl Moiety: The isobutoxyphenyl group is an electron-rich aromatic ring due to the electron-donating nature of the alkoxy group. This makes the aromatic ring susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The directing effect of the isobutoxy group will favor substitution at the ortho and para positions relative to the ether linkage.
Methyl Substituent: The methyl group at the 4-position of the pyrrolidine ring is generally unreactive. However, its presence provides steric bulk that can influence the stereochemical outcome of reactions at other positions of the ring.
Regioselectivity and Stereoselectivity in Chemical Transformations
Regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over others. masterorganicchemistry.com
During Synthesis: In the context of a 1,3-dipolar cycloaddition for the synthesis of the pyrrolidine ring, the regioselectivity is determined by the electronic and steric properties of both the azomethine ylide and the dipolarophile. The stereoselectivity is influenced by the geometry of the reactants and the reaction conditions, including the use of chiral catalysts to achieve enantioselective synthesis. nih.gov
In Subsequent Reactions: The existing stereochemistry of the this compound molecule will influence the stereochemical outcome of subsequent reactions. For example, in N-alkylation or N-acylation, the approach of the electrophile can be directed by the substituents on the pyrrolidine ring, leading to diastereoselective transformations if a new stereocenter is formed.
| Term | Definition | Example in the context of this compound |
| Regioselectivity | The preference for a reaction to occur at a particular site in a molecule. masterorganicchemistry.com | In electrophilic aromatic substitution on the isobutoxyphenyl ring, substitution is favored at the positions ortho and para to the isobutoxy group. |
| Stereoselectivity | The preferential formation of one stereoisomer over another. masterorganicchemistry.com | In the synthesis via cycloaddition, the trans-substituted pyrrolidine might be favored over the cis-isomer. |
| Enantioselectivity | The preferential formation of one enantiomer over the other. | The use of a chiral catalyst during the synthesis could lead to the formation of predominantly one enantiomer of this compound. |
N-Substitution Reactions of the Pyrrolidine Nitrogen
The secondary amine of the pyrrolidine ring is a primary site for chemical modification due to the nucleophilicity of the nitrogen atom.
Alkylation and Acylation Strategies
N-alkylation would introduce an alkyl group onto the pyrrolidine nitrogen. This is typically achieved by reacting the parent compound with an alkyl halide (e.g., methyl iodide, benzyl bromide) in the presence of a base to neutralize the resulting hydrohalic acid. Alternatively, reductive amination with an aldehyde or ketone could be employed.
N-acylation would involve the introduction of an acyl group, forming an amide linkage. This is commonly carried out using acyl chlorides or acid anhydrides in the presence of a base like triethylamine or pyridine. Standard coupling reagents used in peptide synthesis, such as DCC (dicyclohexylcarbodiimide) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), could also be utilized to form the amide bond with a carboxylic acid.
Hypothetical N-Substitution Reactions
| Reaction Type | Reagents | Hypothetical Product |
|---|---|---|
| N-Alkylation | Methyl Iodide, K₂CO₃ | 1-Methyl-2-(4-isobutoxyphenyl)-4-methylpyrrolidine |
Formation of Amides, Ureas, and Sulfonamides
The formation of amides is described above under acylation. The synthesis of N-substituted ureas could be accomplished by reacting this compound with an isocyanate. Alternatively, treatment with phosgene or a phosgene equivalent, followed by reaction with a primary or secondary amine, would also yield a urea derivative.
Sulfonamides could be prepared by reacting the pyrrolidine nitrogen with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base.
Hypothetical Derivative Formation
| Derivative | Reagents | Hypothetical Product |
|---|---|---|
| Urea | Phenyl Isocyanate | 1-(Phenylcarbamoyl)-2-(4-isobutoxyphenyl)-4-methylpyrrolidine |
Modifications on the Pyrrolidine Ring
Modifying the pyrrolidine ring itself is a more complex endeavor than N-substitution.
Introduction of Additional Substituents
Introducing new substituents onto the pyrrolidine ring would likely require a de novo synthesis of the pyrrolidine ring with the desired substitution pattern already in place, as direct C-H functionalization of the saturated ring can be challenging and often lacks regioselectivity.
Ring Expansion or Contraction Studies
Ring expansion of a pyrrolidine to a piperidine, or contraction to an azetidine, are known chemical transformations, though they often require specific functionalities adjacent to the ring nitrogen or on the ring itself. For a simple substituted pyrrolidine like the target compound, such transformations are not straightforward and would likely involve multi-step synthetic sequences.
Transformations of the Isobutoxyphenyl Group
The isobutoxyphenyl group offers several avenues for modification. The ether linkage could be cleaved, typically with strong acids like HBr or BBr₃, to yield the corresponding phenol (B47542). This phenol could then be re-alkylated with different alkyl halides to generate a library of ether derivatives. The aromatic ring itself could undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, although the directing effects of the existing substituents and the potential for side reactions would need to be carefully considered.
Hypothetical Isobutoxyphenyl Group Transformations
| Reaction Type | Reagents | Hypothetical Product |
|---|---|---|
| Ether Cleavage | HBr | 4-(4-Methylpyrrolidin-2-yl)phenol |
An exploration into the chemical derivatization of this compound reveals several strategic pathways for structural modification. These strategies primarily target the aromatic ring and the isobutoxy side chain, with significant considerations for the stereochemical integrity of the pyrrolidine core.
Future Research Directions and Unexplored Potential of 2 4 Isobutoxyphenyl 4 Methylpyrrolidine
Development of Novel Stereoselective Synthetic Pathways
The synthesis of pyrrolidine (B122466) derivatives with precise stereochemical control is a pivotal area of research. semanticscholar.orgmdpi.com Future investigations into 2-(4-Isobutoxyphenyl)-4-methylpyrrolidine should prioritize the development of novel stereoselective synthetic routes to access its various stereoisomers in high purity. Current methodologies for creating substituted pyrrolidines often employ strategies such as [3+2] cycloaddition reactions and palladium(II)-catalyzed aerobic oxidative cyclization. nih.govnih.gov
One promising approach involves the diastereoselective 1,3-dipolar cycloaddition between azomethine ylides and chiral N-tert-butanesulfinylazadienes, which has been shown to produce densely substituted pyrrolidines with high regio- and diastereoselectivities. nih.gov Adapting this methodology could allow for the controlled formation of the stereocenters at the 2 and 4 positions of the pyrrolidine ring.
Furthermore, palladium-catalyzed aerobic oxidative cyclization of γ-aminoalkenes bearing a chiral auxiliary represents another viable strategy. nih.gov This method has been successful in generating enantiopure 2,5-disubstituted pyrrolidines and could potentially be tailored for the synthesis of the target molecule. nih.gov A key advantage of this approach is the use of readily available starting materials that can be easily diversified. nih.gov
| Proposed Synthetic Strategy | Key Features | Potential Advantages |
| Asymmetric [3+2] Cycloaddition | Utilizes chiral auxiliaries or catalysts to direct stereochemistry. | High diastereoselectivity and enantioselectivity. |
| Palladium-Catalyzed Cyclization | Employs a palladium catalyst to facilitate ring formation. | Mild reaction conditions and functional group tolerance. |
| Substrate-Controlled Synthesis | Relies on the inherent chirality of the starting materials to control the stereochemical outcome. | Predictable stereochemical outcomes based on starting material configuration. |
The exploration of these and other innovative synthetic methods will be crucial for systematically evaluating the structure-activity relationships of the different stereoisomers of this compound.
Design and Synthesis of Advanced Derivatives with Tuned Molecular Properties
The core structure of this compound offers multiple points for chemical modification to fine-tune its molecular properties. Future research should focus on the rational design and synthesis of advanced derivatives to explore a wider chemical space.
Modifications could be targeted at three primary sites: the isobutoxyphenyl group, the methyl group on the pyrrolidine ring, and the nitrogen atom of the pyrrolidine. For instance, substitution on the phenyl ring could modulate electronic properties and intermolecular interactions. Altering the alkyl group at the 4-position could influence steric hindrance and conformational preferences. N-functionalization of the pyrrolidine ring opens up a vast array of possibilities for introducing diverse functional groups.
| Modification Site | Potential Modifications | Anticipated Effect on Molecular Properties |
| Isobutoxyphenyl Group | Introduction of electron-withdrawing or electron-donating groups. | Altered electronic properties, polarity, and binding affinities. |
| 4-Methyl Group | Replacement with larger alkyl or functionalized groups. | Modified steric profile and conformational flexibility. |
| Pyrrolidine Nitrogen | Acylation, alkylation, or incorporation into larger heterocyclic systems. | Changes in basicity, solubility, and potential for new interactions. |
The synthesis of a library of such derivatives would be invaluable for systematic studies of their chemical and physical properties, laying the groundwork for potential applications.
Application as a Core Structure in Materials Science
While the primary focus for many pyrrolidine-containing compounds is in the life sciences, their unique structural and electronic properties also make them intriguing candidates for applications in materials science. The potential of this compound in this domain remains largely unexplored.
Future research could investigate the incorporation of this pyrrolidine derivative as a building block in the synthesis of novel polymers or supramolecular assemblies. The nitrogen atom and the aromatic ring provide sites for polymerization or for engaging in specific non-covalent interactions, such as hydrogen bonding and π-π stacking. These interactions could be harnessed to create materials with tailored optical, electronic, or self-healing properties.
For example, the development of chiral polymers incorporating this compound could lead to materials with applications in chiral separations or as components of specialized optical devices. The specific stereochemistry of the pyrrolidine unit could be used to induce a higher-order chiral structure in the resulting material.
Theoretical Exploration of Novel Reaction Pathways and Reactivity
Computational chemistry offers a powerful toolkit for investigating the reactivity and potential reaction pathways of molecules like this compound. beilstein-journals.orgnih.gov Density Functional Theory (DFT) calculations can be employed to predict the outcomes of various chemical transformations and to understand the underlying electronic factors that govern reactivity. beilstein-journals.orgnih.gov
Future theoretical studies could focus on several key areas:
Conformational Analysis: Determining the preferred three-dimensional structures of the different stereoisomers and understanding how these conformations influence reactivity.
Reaction Mechanism Studies: Elucidating the step-by-step mechanisms of potential synthetic transformations to optimize reaction conditions and predict the formation of byproducts. beilstein-journals.org
Prediction of Spectroscopic Properties: Calculating NMR, IR, and other spectroscopic data to aid in the characterization of newly synthesized derivatives.
| Computational Method | Research Question | Potential Insights |
| Density Functional Theory (DFT) | What is the most stable conformation of each stereoisomer? | Understanding of steric and electronic effects on molecular shape. |
| Time-Dependent DFT (TD-DFT) | What are the predicted electronic absorption and emission properties? | Guidance for potential applications in optical materials. |
| Molecular Dynamics (MD) Simulations | How does the molecule behave in different solvent environments? | Information on solubility and intermolecular interactions. |
These theoretical investigations would provide a deeper understanding of the fundamental properties of this compound and guide future experimental work.
Expanding the Scope of Molecular Target Identification and Binding Characterization (Non-Clinical)
Identifying the molecular targets of novel chemical entities is a critical step in understanding their potential applications. For this compound, a systematic, non-clinical approach to target identification and binding characterization is a key area for future research.
In silico methods, such as molecular docking and pharmacophore modeling, can be used to screen the compound against libraries of known protein structures to identify potential binding partners. mdpi.commdpi.com These computational predictions can then be validated through in vitro binding assays.
Furthermore, network pharmacology approaches could be employed to predict potential biological pathways that might be modulated by this compound, based on its structural similarity to known bioactive molecules. mdpi.com This can help to prioritize experimental validation and provide a broader understanding of its potential molecular interactions.
| Methodology | Objective | Expected Outcome |
| Molecular Docking | Predict the binding mode and affinity to various protein targets. | A ranked list of potential protein targets for experimental validation. |
| In Vitro Binding Assays | Experimentally confirm and quantify the interaction with predicted targets. | Determination of binding constants (e.g., Kd, Ki) for specific protein-ligand interactions. |
| Network Pharmacology | Identify potential biological pathways and networks affected by the compound. | A systems-level view of the compound's potential molecular interactions. |
Such studies will be instrumental in mapping the molecular interaction landscape of this compound and its derivatives, paving the way for the exploration of their utility in various scientific domains.
Q & A
Q. What are the optimal synthetic routes for 2-(4-Isobutoxyphenyl)-4-methylpyrrolidine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis can be adapted from analogous pyrrolidine derivatives. A multi-step approach is recommended:
Core Formation : Condensation of 4-isobutoxybenzaldehyde with methylamine derivatives to form the pyrrolidine ring via [1,3]-dipolar cycloaddition or reductive amination .
Functionalization : Introduce the 4-methyl group via alkylation or cross-coupling reactions (e.g., palladium-catalyzed coupling for aryl modifications) .
Q. How should researchers characterize the structural and stereochemical properties of this compound?
- Methodological Answer : Employ a combination of spectroscopic and chromatographic techniques:
Q. What safety protocols are critical during handling and storage?
- Methodological Answer : Follow GHS guidelines and adapt protocols from structurally similar pyrrolidines:
- Handling : Use PPE (gloves, goggles), fume hoods, and inert atmospheres for moisture-sensitive steps .
- Storage : In airtight containers under nitrogen at –20°C to prevent degradation .
- Toxicity Screening : Conduct acute toxicity assays (e.g., OECD 423) if no data exists .
Advanced Research Questions
Q. How can this compound be optimized for enantioselective catalysis?
- Methodological Answer : Leverage its chiral pyrrolidine core for asymmetric catalysis:
- Ligand Design : Modify the isobutoxyphenyl group to enhance steric/electronic effects in organocatalysis (e.g., aldol reactions) .
- Screening : Test enantioselectivity in model reactions (e.g., proline-mediated catalysis) using CD spectroscopy or chiral shift reagents .
Q. What experimental strategies validate its potential as an enzyme inhibitor?
- Methodological Answer :
- Target Selection : Focus on enzymes with hydrophobic binding pockets (e.g., kinases, proteases) due to the aryl-methyl motif .
- Assays :
- In Vitro : Fluorescence-based inhibition assays (IC determination) .
- Molecular Docking : Use AutoDock Vina to predict binding affinities to targets like COX-2 .
Q. How can computational methods predict its reactivity and stability under varying pH?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to identify reactive sites (e.g., pyrrolidine nitrogen) .
- pH Stability : Perform molecular dynamics simulations in explicit solvent models (e.g., AMBER) to study hydrolysis or oxidation .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., cell lines, concentrations) .
- Dose-Response Curves : Replicate studies with standardized protocols (e.g., MTT assays for cytotoxicity) .
Q. What strategies improve enantiomeric purity during large-scale synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
